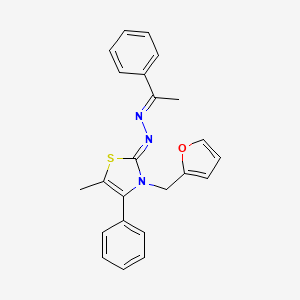

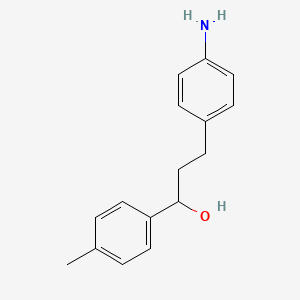

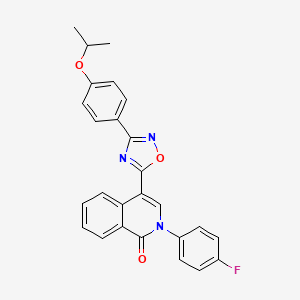

![molecular formula C8H13Cl2N3O2 B2743640 Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride CAS No. 2228811-15-0](/img/structure/B2743640.png)

Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride” is an organic compound . It belongs to the class of organic compounds known as imidazopyridines, which are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, alkylation or acylation of the secondary amine yielding compounds was achieved by treating with different alkyl- or arylalkylbromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9N3.2ClH/c1-2-7-3-6-5 (1)8-4-9-6;;/h4,7H,1-3H2, (H,8,9);2*1H . This indicates the presence of a tetrahydroimidazopyridine core in the molecule.Applications De Recherche Scientifique

Organic Synthesis Applications

- Nucleoside Activation and Oligonucleotide Synthesis : Utilization of imidazole derivatives, such as in the context of pyridine hydrochloride/imidazole systems, has shown promising results in the selective activation of nucleoside phosphoramidites. This method allows for the efficient synthesis of oligonucleotides, highlighting the importance of imidazole derivatives in enhancing synthetic methodologies for nucleic acid chemistry (Gryaznov & Letsinger, 1992).

Medicinal Chemistry Applications

- P2X7 Receptor Antagonism : Research into the development of P2X7 antagonists has led to the synthesis of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine derivatives. These compounds, including specific methyl substituted variants, have demonstrated potent antagonistic activity against the P2X7 receptor. This is critical for exploring new treatments for conditions associated with P2X7 activity, showcasing the therapeutic potential of imidazo[4,5-c]pyridine derivatives (Swanson et al., 2016).

Heterocyclic Chemistry and Drug Design

- Development of Novel Heterocyclic Compounds : The imidazo[1,2-a]pyridine scaffold is identified as a significant structure in medicinal chemistry due to its presence in various therapeutic agents with a broad spectrum of biological activities. Efforts in structural modifications of this scaffold aim to discover and develop novel therapeutic agents, highlighting the versatility and potential of imidazo[4,5-c]pyridine derivatives in drug discovery and development (Deep et al., 2016).

Propriétés

IUPAC Name |

methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)7-10-5-2-3-9-4-6(5)11-7;;/h9H,2-4H2,1H3,(H,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLKHXITVREXAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(N1)CNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

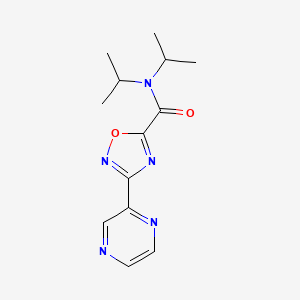

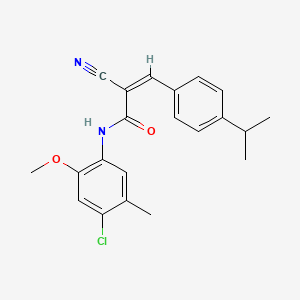

![2-(((1-(Benzo[d][1,3]dioxol-5-yl)ethylidene)amino)oxy)acetic acid](/img/structure/B2743560.png)

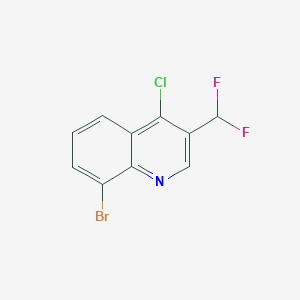

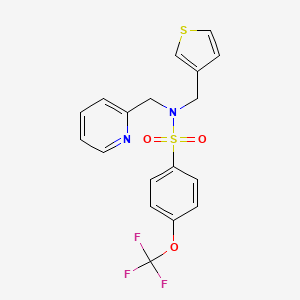

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-[(2-fluorophenoxy)methyl]-4-hexyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2743561.png)

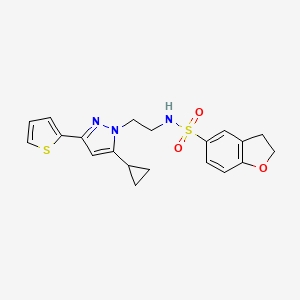

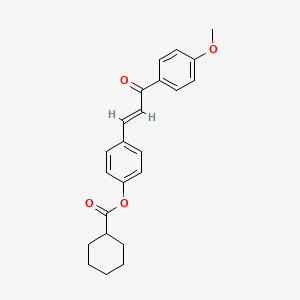

![5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2743566.png)

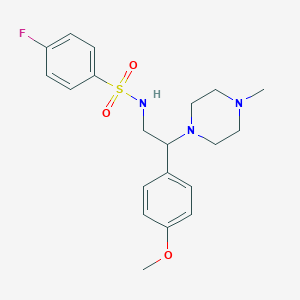

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2743570.png)